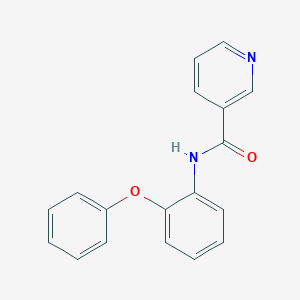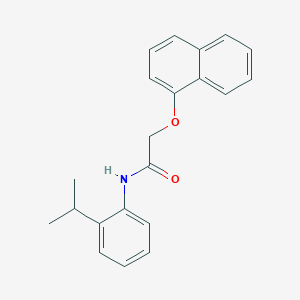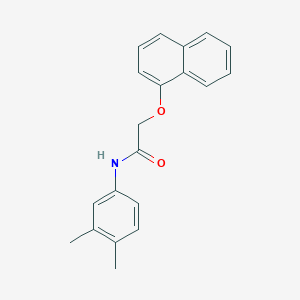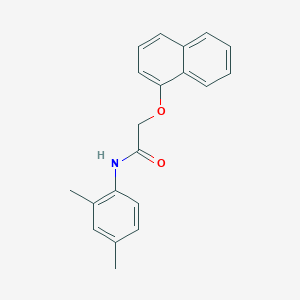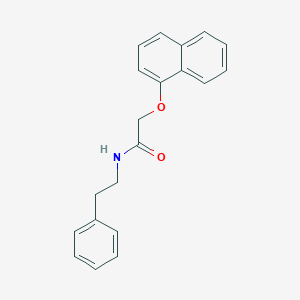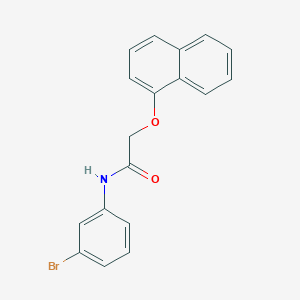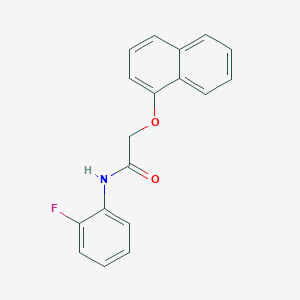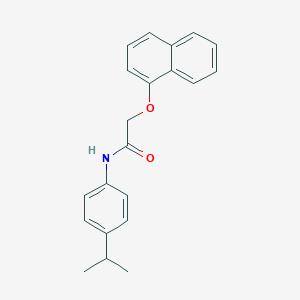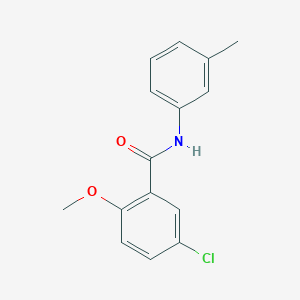
5-chloro-2-methoxy-N-(3-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-methoxy-N-(3-methylphenyl)benzamide, also known as CMMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CMMB belongs to the class of benzamide derivatives and has a molecular formula of C15H15ClNO2.
Mécanisme D'action
The mechanism of action of 5-chloro-2-methoxy-N-(3-methylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. 5-chloro-2-methoxy-N-(3-methylphenyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and physiological effects:
5-chloro-2-methoxy-N-(3-methylphenyl)benzamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In animal studies, 5-chloro-2-methoxy-N-(3-methylphenyl)benzamide has been shown to reduce inflammation and tumor growth. 5-chloro-2-methoxy-N-(3-methylphenyl)benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-chloro-2-methoxy-N-(3-methylphenyl)benzamide is its potent anti-inflammatory and anti-cancer activities, which make it a promising therapeutic agent for various diseases. However, one of the limitations of 5-chloro-2-methoxy-N-(3-methylphenyl)benzamide is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 5-chloro-2-methoxy-N-(3-methylphenyl)benzamide. One possible direction is to study the potential of 5-chloro-2-methoxy-N-(3-methylphenyl)benzamide as a therapeutic agent for other diseases such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more efficient synthesis methods for 5-chloro-2-methoxy-N-(3-methylphenyl)benzamide to overcome its low solubility in water. Furthermore, the mechanism of action of 5-chloro-2-methoxy-N-(3-methylphenyl)benzamide needs to be further elucidated to fully understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of 5-chloro-2-methoxy-N-(3-methylphenyl)benzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 3-methylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization to obtain pure 5-chloro-2-methoxy-N-(3-methylphenyl)benzamide.
Applications De Recherche Scientifique
5-chloro-2-methoxy-N-(3-methylphenyl)benzamide has been widely used in scientific research due to its potential applications in various fields. One of the major applications of 5-chloro-2-methoxy-N-(3-methylphenyl)benzamide is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases such as cancer and inflammation. 5-chloro-2-methoxy-N-(3-methylphenyl)benzamide has been shown to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo.
Propriétés
Formule moléculaire |
C15H14ClNO2 |
|---|---|
Poids moléculaire |
275.73 g/mol |
Nom IUPAC |
5-chloro-2-methoxy-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-10-4-3-5-12(8-10)17-15(18)13-9-11(16)6-7-14(13)19-2/h3-9H,1-2H3,(H,17,18) |
Clé InChI |
SOQZROPYKOMURL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





